1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
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Overview
Description
1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methylpiperazine group and a phenylurea moiety with a trifluoromethoxy group. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the methylpiperazine and trifluoromethoxyphenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pyrimidine or phenyl rings. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the urea linkage and formation of corresponding amines and carboxylic acids.
Scientific Research Applications
1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-phenylurea: Lacks the trifluoromethoxy group, resulting in different chemical reactivity and biological activity.
1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in its pharmacological profile.
1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom alters its chemical and biological properties compared to the trifluoromethoxy derivative.
Properties
IUPAC Name |
1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O2/c1-25-6-8-26(9-7-25)15-10-14(21-11-22-15)24-16(27)23-12-2-4-13(5-3-12)28-17(18,19)20/h2-5,10-11H,6-9H2,1H3,(H2,21,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOBPHXPTFWFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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